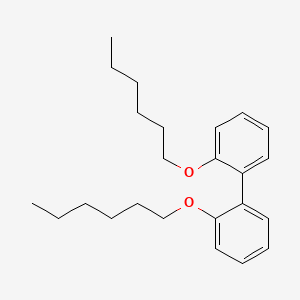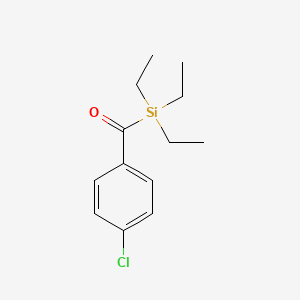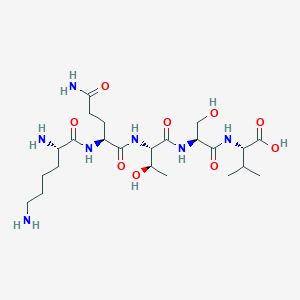
L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine is a peptide compound composed of five amino acids: lysine, glutamine, threonine, serine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Mutagenic primers and DNA polymerase in PCR reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives.
Applications De Recherche Scientifique
L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For instance, it may inhibit or activate enzymes, alter signal transduction pathways, or modulate immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Alanyl-L-glutaminyl-L-threonyl-L-seryl-L-valine
- L-Tyrosyl-L-methionyl-L-α-aspartylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl
Uniqueness
L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential applications. Its combination of lysine, glutamine, threonine, serine, and valine residues provides a unique structure that can interact with various molecular targets in specific ways, making it valuable for targeted research and therapeutic applications.
Propriétés
Numéro CAS |
474424-13-0 |
|---|---|
Formule moléculaire |
C23H43N7O9 |
Poids moléculaire |
561.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H43N7O9/c1-11(2)17(23(38)39)29-21(36)15(10-31)28-22(37)18(12(3)32)30-20(35)14(7-8-16(26)33)27-19(34)13(25)6-4-5-9-24/h11-15,17-18,31-32H,4-10,24-25H2,1-3H3,(H2,26,33)(H,27,34)(H,28,37)(H,29,36)(H,30,35)(H,38,39)/t12-,13+,14+,15+,17+,18+/m1/s1 |
Clé InChI |
VIEMIPULTMJTIG-NTZVIRLSSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
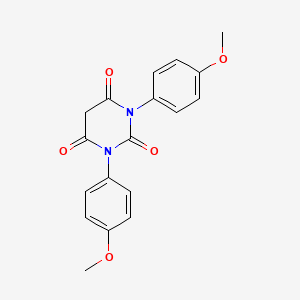
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
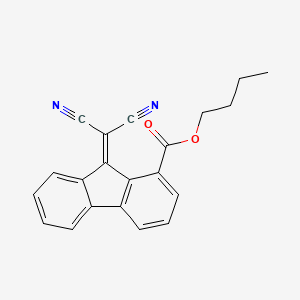
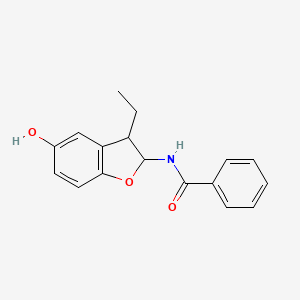
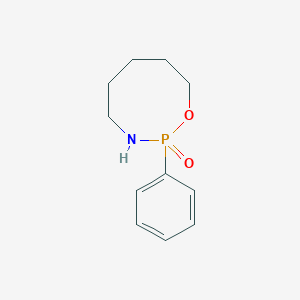
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
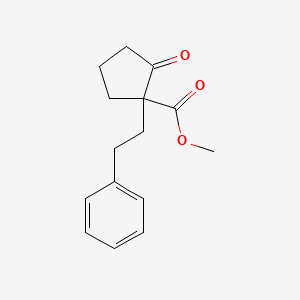
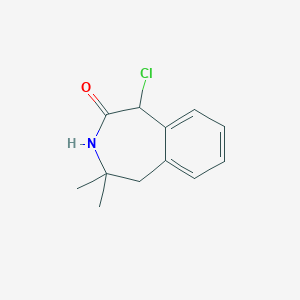
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)
![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
